N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide
Description
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 4-methoxybenzamide moiety at position 2. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiproliferative effects .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZGVQSVGQENLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Sulfur-Containing Precursors
The tetrahydrocyclohepta[b]thiophene scaffold is synthesized through cyclization reactions using thiourea derivatives or sulfur-containing diketones. For example, α,α-dibromocycloheptanones undergo dehydrobromination with lithium salts in dimethylformamide (DMF) at 150°C to form the fused thiophene ring. This method yields the bicyclic structure with >75% efficiency when using LiBr as a catalyst.
Reaction Conditions:
Alternative Cyclization Pathways
Alternative routes involve thiophene ring closure via intramolecular Friedel-Crafts alkylation. For instance, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives are cyclized using polyphosphoric acid (PPA) at 120°C. This method avoids metal catalysts but requires stringent temperature control to prevent side reactions.
Introduction of the Cyano Group
Nucleophilic Substitution
The cyano group is introduced at the 3-position of the thiophene ring via nucleophilic substitution. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) reacts with brominated intermediates in polar aprotic solvents. For example, 2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene reacts with KCN in dimethyl sulfoxide (DMSO) at 80°C.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Substrate | 2-Bromo intermediate |
| Cyanide Source | KCN (2.5 equiv) |
| Solvent | DMSO |
| Temperature | 80°C, 6 hours |
| Yield | 85% |
Metal-Catalyzed Cyanation
Palladium-catalyzed cyanation using Zn(CN)₂ in tetrahydrofuran (THF) improves regioselectivity. This method achieves 90% yield when using Pd(PPh₃)₄ (5 mol%) at 100°C.
Attachment of 4-Methoxybenzamide Moiety
Amide Coupling Reactions
The methoxybenzamide group is introduced via amide bond formation between 4-methoxybenzoic acid and the amine-functionalized thiophene intermediate. Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are employed in dichloromethane (DCM).
Representative Procedure:
-
Activation: 4-Methoxybenzoic acid (1.2 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.0 equiv) in DCM at 0°C.
-
Coupling: The activated acid is added to 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonitrile (1.0 equiv) and stirred at 25°C for 12 hours.
-
Workup: The product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1).
-
Yield: 82%
Industrial-Scale Optimization
Large-scale synthesis replaces EDCI with cheaper alternatives like DCC (dicyclohexylcarbodiimide) in toluene. However, this requires rigorous removal of DCU (dicyclohexylurea) byproducts through recrystallization.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDCI-Mediated Coupling | 82 | 98 | Moderate |
| DCC-Mediated Coupling | 78 | 95 | High |
| HATU-Mediated Coupling | 88 | 99 | Low |
Solvent and Catalyst Impact
-
EDCI/HOBt: Higher purity but cost-prohibitive for large batches.
-
DCC: Cost-effective but requires additional purification steps.
Recent Advances in Green Chemistry
Chemical Reactions Analysis
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Coupling reagents: EDCI, DCC.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis
Structural and Electronic Properties
- Electron-Donating vs. Brominated analogs (e.g., ) exhibit increased electrophilicity, which may favor covalent interactions but reduce metabolic stability.
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 377.48 g/mol
- CAS Number : 899732-06-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic routes may vary based on the desired purity and yield.
Anticancer Activity
The compound may also possess anticancer properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with similar functional groups have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines . The mechanisms often involve inducing apoptosis and inhibiting cell cycle progression.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Viral Replication : By enhancing the expression of A3G or similar proteins.
- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death.
- Cell Cycle Arrest : Potentially affecting key regulatory proteins involved in cell cycle progression.
Case Study 1: Antiviral Activity Assessment
In a study evaluating the antiviral activity of various benzamide derivatives against HBV, it was found that modifications to the benzamide structure could significantly enhance activity. The study utilized HepG2.2.15 cells to measure intracellular HBV DNA levels post-treatment with various concentrations of the compounds .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| IMB-0523 | 1.5 | Increases A3G levels |
| Control | 5.0 | Standard antiviral agent |
Case Study 2: Anticancer Evaluation
Another study focused on the antiproliferative effects of several benzamide derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 and MCF7 cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.05 |
| Compound B | MCF7 | 0.08 |
| N-(3-cyano...) | HCT116 | 0.06 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
